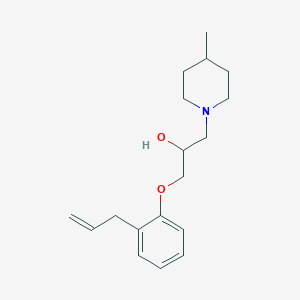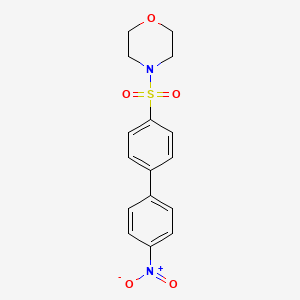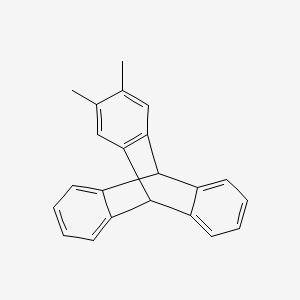![molecular formula C17H13N3O4 B11708454 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol CAS No. 49744-28-7](/img/structure/B11708454.png)
1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol is an organic compound with the molecular formula C17H13N3O4. It is known for its vibrant color and is commonly used as a dye. The compound is characterized by the presence of an azo group (-N=N-) linking a naphthol moiety to a methoxy-nitrophenyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is coupled with 2-naphthol in an alkaline medium to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation: The compound can be oxidized to form quinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Reduction: 1-[(4-Amino-2-nitrophenyl)azo]-2-naphthol.
Oxidation: Quinone derivatives.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol has diverse applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with cellular components. The azo group can undergo reduction to form aromatic amines, which can interact with DNA and proteins, leading to various biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s activity .
Comparación Con Compuestos Similares
1-[(4-Methoxyphenyl)azo]-2-naphthol: Lacks the nitro group, resulting in different chemical and biological properties.
1-[(4-Nitrophenyl)azo]-2-naphthol: Lacks the methoxy group, affecting its solubility and reactivity.
1-[(4-Methoxy-2-nitrophenyl)azo]-naphthalene: Similar structure but different position of the azo linkage.
Uniqueness: 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields .
Propiedades
Número CAS |
49744-28-7 |
|---|---|
Fórmula molecular |
C17H13N3O4 |
Peso molecular |
323.30 g/mol |
Nombre IUPAC |
1-[(4-methoxy-2-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13N3O4/c1-24-12-7-8-14(15(10-12)20(22)23)18-19-17-13-5-3-2-4-11(13)6-9-16(17)21/h2-10,21H,1H3 |
Clave InChI |
XKCBOKJVKUTYEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-](/img/structure/B11708385.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11708391.png)
![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11708407.png)
![2-[(3E)-3-{[(4-Iodophenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11708415.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708422.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine](/img/structure/B11708434.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide](/img/structure/B11708437.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708444.png)


![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B11708473.png)
